molecular formula C15H26O2 B156011 Oplopanone CAS No. 1911-78-0

Oplopanone

Cat. No. B156011
CAS RN: 1911-78-0
M. Wt: 238.37 g/mol
InChI Key: WLXJHVQYKOJBBN-NJVJYBDUSA-N
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Description

Oplopanone and its derivatives are a class of natural compounds that have been isolated from various plant species. These compounds are characterized by their unique polyacetylene and oplopane structures. For instance, oplopenone and new oplopane derivatives have been identified in the roots of Senecio mexicanus, with their structures determined by spectral data and X-ray diffraction studies . Similarly, highly oxygenated oplopanone derivatives have been found in Rugelia nudicaulis, contributing to the chemotaxonomic understanding of these species .

Synthesis Analysis

The synthesis of oplopanone and its derivatives has been a subject of interest due to their biological activities. A convenient annulation sequence has been developed for the synthesis of oplopanone, 8-epi-oplopanone, and anhydro-oplopanone, involving conjugate addition and base-promoted intramolecular alkylation . Additionally, the total synthesis of oplopandiol, oploxyne A, and oploxyne B has been achieved through a series of reactions including Sharpless asymmetric epoxidation and Cadiot–Chodkiewicz cross-coupling reaction .

Molecular Structure Analysis

The molecular structures of oplopanone derivatives are diverse and complex. For example, oplopantriol A and B were isolated from Oplopanax horridus and their structures were elucidated using 1D and 2D NMR techniques . The absolute configurations of these compounds were determined by comparing their optical rotation values with known compounds. In another study, the structure of natural oploxyne B was revised through total synthesis, highlighting the importance of structural analysis in understanding these molecules .

Chemical Reactions Analysis

Oplopanone derivatives participate in various chemical reactions that are crucial for their biological activity. For instance, oplopantriol A (OPT) has been shown to induce cancer cell death by interfering with the ubiquitin/proteasome pathway, leading to excessive endoplasmic reticulum (ER) stress and the induction of BH3-only proteins Noxa and Bim . This suggests that the chemical reactivity of these compounds is closely linked to their potential as anticancer agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of oplopanone derivatives are influenced by their molecular structure. The isolation and identification of polyynes from Oplopanax horridus, such as oplopantriol A and B, have provided insights into their properties and potential hydrolysis reactions . Moreover, the synthesis of oploxyne A and B from Oplopanax elatus has revealed their ability to inhibit the formation of nitric oxide and prostaglandin E2 in inflammatory cells . These properties are significant for the development of new therapeutic agents.

Scientific Research Applications

Sesquiterpenes from Plant Stems

Research has identified oplopanone as a significant compound isolated from the stems of various plants. For instance, oplopanone was isolated from the stems of Croton caudatus Geisel. var. tomentosus Hook, as reported by Wang and Zou (2008). This study highlights the significance of oplopanone in the field of natural product chemistry, particularly in the study of plant-derived sesquiterpenes (Wang & Zou, 2008).

Cardiovascular-Respiratory Stimulant

Oplopanone has been identified as a cardiovascular and respiratory stimulant. Li and Wang (1988) found that an extract of Tussilago farfara L., containing oplopanone, produced a potent pressor effect and stimulated respiration in animals (Li & Wang, 1988).

Opioid Receptor Antagonists

Oplopanone derivatives have been explored in the context of opioid receptor antagonism. Goodman, Le Bourdonnec, and Dolle (2007) discussed the structural classes of mu opioid antagonists and their potential clinical applications. While oplopanone itself is not directly mentioned, its derivatives and structural analogs may have relevance in this area (Goodman et al., 2007).

Chemotaxonomic Studies

Oplopanone has been used in chemotaxonomic studies. For example, Bohlmann, Gupta, Jakupovic, King, and Robinson (1982) isolated oplopanone derivatives from Rugelia nudicaulis and discussed their structural elucidation and chemotaxonomic implications (Bohlmann et al., 1982).

Sesquiterpene Components in Traditional Medicine

Oplopanone has been identified in traditional medicinal plants. Jung, Kim, Oh, Lee, Lee, Lee, Shin, Kim, and Cheong (1997) isolated oplopanone from the flower buds of Magnolia fargesii, used in traditional Chinese medicine (Jung et al., 1997).

Safety And Hazards

According to a Material Safety Data Sheet, Oplopanone may cause skin and eye irritation. It’s recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, immediate medical attention is advised .

properties

IUPAC Name

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXJHVQYKOJBBN-NJVJYBDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172633
Record name Oplopanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oplopanone

CAS RN

1911-78-0
Record name (-)-Oplopanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1911-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oplopanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oplopanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
843
Citations
E Piers, AV Gavai - The Journal of Organic Chemistry, 1990 - ACS Publications
Transmetalation of (Z)-5-chloro-3-trimethylstannyl-2-pentene (8) with MeLi in tetrahydrofuran (THF) at-78 C provides the novel bifunctional reagent (E)-5-chloro-3-lithio-2-pentene (11), …
Number of citations: 64 pubs.acs.org
D Caine, FN Tuller - The Journal of Organic Chemistry, 1973 - ACS Publications
The total synthesis of cH-oplopanone (4) is described. The acetoxy ketone 12, having the ring skeleton and three of the asymmetric centers of the natural product intact, was produced …
Number of citations: 40 pubs.acs.org
DF Taber, RW Korsmeyer - The Journal of Organic Chemistry, 1978 - ACS Publications
… Ketone 9 is converted in eight steps to (i)-oplopanone (1). Oplopanone (1), a sesquiterpene … Minato for supplying us with samples of natural oplopanone and to Charles H. Lee and …
Number of citations: 24 pubs.acs.org
J Jakupovic, M Jaensch, F Bohlmann, MO Dillon - Phytochemistry, 1988 - Elsevier
… and five oplopanone dertvatives. The structures were eluctdated by high field NMR techniques … The extract of the aerial parts gave in addition to known compounds (see …
Number of citations: 40 www.sciencedirect.com
FN Tuller - 1971 - core.ac.uk
… of oplopanone at C-4, C-7 … oplopanone was established by degrading it to the hydroxy ketone XVII which was shown to have the same configuration at C-3a as that found in oplopanone…
Number of citations: 2 core.ac.uk
E Piers, AV Gavai - Tetrahedron letters, 1986 - Elsevier
Conjugate addition [tetrahydrofuran (THF)-Et 2 O, CuBr·Me 2 S, BF 3 ·Et 2 O, −78C] of the Grignard reagent 8 to the enones 9, 12–17, followed by base-promoted intramolecular …
Number of citations: 29 www.sciencedirect.com
Y Shizuri, S Yamaguchi, Y Terada, S Yamamura - Tetrahedron letters, 1986 - Elsevier
… Biomimetic reaction of germacrene-D induced with bromonium ion has been carried out to give several bromo compounds, from which (?)-oppositol and (f)-oplopanone have been …
Number of citations: 29 www.sciencedirect.com
F Bohlmann, RK Gupta, J Jakupovic, RM King… - Phytochemistry, 1982 - Elsevier
… nudicuuffs afforded, in addition to known compounds, three new highly oxygenated oplopanone … bisabolene, p-sesquiphellandrene, a-bulnesene, anhydro-oplopanone … The …
Number of citations: 23 www.sciencedirect.com
N Shafiq, M Saleem, N Riaz, MI Tousif, A Jabbar… - Chirality, 2014 - Wiley Online Library
The electronic circular dichroism (ECD) spectra of two sesquiterpenoids (1 and 2) related to oplopanone, obtained from a methanolic extract of the plant Serphidium stenocephalum (…
Number of citations: 7 onlinelibrary.wiley.com
K Takeda, H Minato, M Ishikawa - Chemical Communications (London), 1965 - pubs.rsc.org
… From these results and the biogenesis of the sesquiterpene, it is reasonable to suppose that oplopanone (I) may belong to the modified cadinane-type sesquiterpenes. Oplopanone (I) …
Number of citations: 12 pubs.rsc.org

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